molecular formula C20H29F2N3O3 B7123959 N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide

Cat. No.: B7123959
M. Wt: 397.5 g/mol
InChI Key: WMRCCKIXKQZMIU-UHFFFAOYSA-N
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Description

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide is a complex organic compound often explored in advanced chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. A common starting material might be 3-(difluoromethoxy)-4-methoxybenzaldehyde, which undergoes a series of reactions including condensation, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, large-scale production would necessitate careful optimization of reaction conditions, use of catalysts, and purification steps to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide can undergo several chemical reactions, including:

  • Oxidation: : Leading to the formation of carboxylic acids or ketones.

  • Reduction: : Potentially reducing the compound to various amine derivatives.

  • Substitution: : Reacting with nucleophiles or electrophiles to form new compounds.

Common Reagents and Conditions

Reagents such as hydrogen gas (for reductions), oxidizing agents like potassium permanganate (for oxidations), and various nucleophiles/electrophiles are commonly used. Reaction conditions might include elevated temperatures, pressures, or the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethoxy carboxylic acid derivative, while substitution could introduce new functional groups to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules and can act as a catalyst or reagent in various reactions.

Biology

In biological research, it might be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

Medicine

This compound could be explored for its potential therapeutic properties, such as acting on specific biochemical pathways implicated in disease.

Industry

Industrial applications might include its use in the development of new materials or as a precursor in the manufacturing of pharmaceuticals.

Mechanism of Action

The compound's mechanism of action is determined by its ability to interact with molecular targets, such as binding to specific proteins or receptors. These interactions can modulate biological pathways and elicit physiological responses. For instance, binding to an enzyme might inhibit its activity, leading to downstream effects in a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]-3-piperidin-2-ylpiperidine-1-carboxamide

  • N-[3-methoxyphenyl]-3-piperidin-2-ylpiperidine-1-carboxamide

Uniqueness

Compared to these similar compounds, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring. These modifications can significantly impact its chemical reactivity and biological activity, making it a compound of particular interest for targeted scientific investigations.

There you have it

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2N3O3/c1-27-17-8-7-14(11-18(17)28-19(21)22)12-24-20(26)25-10-4-5-15(13-25)16-6-2-3-9-23-16/h7-8,11,15-16,19,23H,2-6,9-10,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRCCKIXKQZMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)C3CCCCN3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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